![molecular formula C13H10F3NO2 B1419162 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid CAS No. 1153905-13-5](/img/structure/B1419162.png)
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid
Overview
Description
“1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid” is a chemical compound with the molecular weight of 269.22 . It is a solid substance and is part of the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of pyrrole and pyrrolidine analogs has been a versatile field of study due to their diverse biological and medicinal importance . The condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of “1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid” can be represented by the InChI code: 1S/C13H10F3NO2/c1-17-10(6-7-11(17)12(18)19)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3,(H,18,19) .Physical And Chemical Properties Analysis
“1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid” is a solid substance . It has a molecular weight of 269.22 . The compound should be stored in a refrigerator .Scientific Research Applications
Antioxidant and Antimicrobial Activity
Carboxylic acids, particularly those derived from plants, have demonstrated significant antioxidant and antimicrobial properties. These effects vary depending on the structure of the carboxylic acid, such as the number of hydroxyl groups and the presence of conjugated bonds. For instance, compounds like rosmarinic acid and caffeic acid are noted for their high antioxidant activity. The antimicrobial properties of these acids are also noteworthy, with specific activities against a range of microbial strains, although these effects can be highly dependent on experimental conditions and the microbial species (Godlewska-Żyłkiewicz et al., 2020).
Pharmacological Effects
Carboxylic acids like chlorogenic acid have a wide array of pharmacological implications, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects. Such compounds are pivotal in modulating lipid metabolism and glucose levels, offering potential therapeutic benefits for conditions like cardiovascular diseases, diabetes, and obesity. Moreover, chlorogenic acid has been recognized for its hepatoprotective and hypocholesterolemic effects, further underscoring the diverse pharmacological applications of carboxylic acids (Naveed et al., 2018).
Liquid-Liquid Extraction Applications
In the context of biotechnological and industrial applications, carboxylic acids are central to the development of green chemistry and the production of bio-based plastics. The extraction of carboxylic acids from aqueous streams through technologies like liquid-liquid extraction (LLX) is an area of significant research interest. This process is critical for recovering carboxylic acids used in various industrial applications, highlighting the importance of carboxylic acids in sustainable chemistry and environmental technologies (Sprakel & Schuur, 2019).
Safety and Hazards
Future Directions
The future directions for “1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid” could involve further exploration of its therapeutic potential, given the diverse applications of pyrrole and pyrrolidine analogs . More research could also be conducted to understand its mechanism of action and potential side effects.
properties
IUPAC Name |
1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-17-10(6-7-11(17)12(18)19)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHLWFVGQKUFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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